molecular formula C6H7ClF3N3O B1379072 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-78-9

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379072
CAS RN: 1426290-78-9
M. Wt: 229.59 g/mol
InChI Key: XVISRUKWBAGKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride (ATO) is a small molecule that has recently been studied for its potential applications in a variety of scientific research areas. ATO is a cyclic compound composed of five carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached to one of the nitrogen atoms. ATO is a versatile compound that can be synthesized in a number of different ways and has a wide range of potential applications.

Scientific Research Applications

Synthesis and Characterization

  • The compound "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is related to the synthesis and characterization of various organic compounds, where 1,3,4-oxadiazole and azetidinone derivatives play a crucial role. For instance, Desai & Dodiya (2014) synthesized a series of compounds with structures similar to the mentioned compound and characterized them by IR, 1H NMR, 13C NMR, and mass spectra. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, demonstrating significant correlations in their activities (Desai & Dodiya, 2014).

  • Similarly, Hou et al. (2016) reported an efficient scale-up synthesis of a compound containing a 1,2,4-oxadiazole moiety, highlighting the process features like regioselective cycloaddition and chemoselective hydrolysis. This compound was prepared for preclinical toxicological studies, indicating its significance in medical research (Hou et al., 2016).

Antimicrobial and Antitumor Applications

  • The antimicrobial and antitumor potential of compounds related to "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is a significant area of research. Compounds with similar structures have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. For example, Dodiya et al. (2012) synthesized compounds with potent antimicrobial activity against strains like E. coli, P. aeruginosa, and others (Dodiya et al., 2012).

  • Additionally, Maftei et al. (2016) explored the antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research focused on the design, structural characterization, and in vitro anti-cancer activity of these compounds, showing that certain derivatives exhibited significant potency against a panel of cell lines (Maftei et al., 2016).

properties

IUPAC Name

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVISRUKWBAGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426290-78-9
Record name 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.